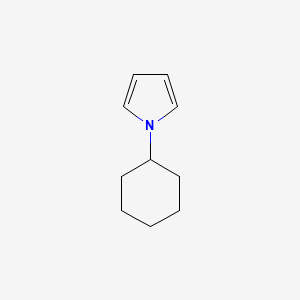

1-cyclohexyl-1H-pyrrole

Overview

Description

1-Cyclohexyl-1H-pyrrole is a nitrogen-containing heterocyclic compound that includes a pyrrole ring . It has a molecular weight of 149.24 .

Synthesis Analysis

Pyrrole synthesis involves various methods such as the Paal-Knorr pyrrole condensation, metal-catalyzed conversion of primary diols and amines, and Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines . These methods allow the synthesis of N-substituted pyrroles under mild reaction conditions .Molecular Structure Analysis

The molecular formula of 1-cyclohexyl-1H-pyrrole is C10H15N . The InChI code is 1S/C10H15N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-5,8-10H,1-3,6-7H2 .Chemical Reactions Analysis

Pyrrole undergoes various reactions such as N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids . It also undergoes Michael addition with electrophilic olefins .Physical And Chemical Properties Analysis

1-Cyclohexyl-1H-pyrrole is a pale-yellow to yellow-brown liquid . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

1-cyclohexyl-1H-pyrrole serves as a fundamental building block in medicinal chemistry due to its heterocyclic structure, which is often associated with a wide range of pharmacological actions. Its versatility and biocompatibility make it a valuable tool for drug design and development . Pyrrole derivatives, including 1-cyclohexyl-1H-pyrrole, are used to create compounds with potential therapeutic value, such as antitumor agents, antibiotics, and anti-inflammatory drugs .

Material Science

In material science, pyrrole derivatives are utilized to develop advanced materials with specific properties. 1-cyclohexyl-1H-pyrrole can be incorporated into polymers or coatings to enhance their electrical conductivity, stability, and biocompatibility. This makes them suitable for applications in electronic devices, sensors, and smart materials .

Catalysis

Pyrrole compounds play a significant role in catalysis. They can act as ligands in catalytic systems or form part of the catalytic structure itself. The unique electronic properties of 1-cyclohexyl-1H-pyrrole make it an interesting candidate for developing new catalytic processes, particularly in sustainable and green chemistry applications .

Synthetic Methods

The pyrrole ring of 1-cyclohexyl-1H-pyrrole is a versatile moiety in organic synthesis. It is involved in various synthetic strategies, including cycloaddition reactions, ring-closing metathesis, and dehydrogenative condensations. These methods are crucial for constructing complex organic molecules, including natural products and pharmaceuticals .

Green Chemistry

1-cyclohexyl-1H-pyrrole is also relevant in green chemistry, where it contributes to the development of environmentally friendly synthetic methods. Its derivatives can be synthesized using green solvents, microwave-aided methods, and solvent-free techniques, minimizing the environmental impact of chemical processes .

Nanomaterials

The incorporation of pyrrole derivatives into nanomaterials is an area of growing interest. 1-cyclohexyl-1H-pyrrole can be used to modify the surface properties of nanoparticles or to create conductive nanocomposites. These materials have potential applications in energy storage, biomedicine, and environmental remediation .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that pyrrolopyrazine derivatives, which include a pyrrole ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, tumor growth, and microbial infection .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-cyclohexyl-1H-pyrrole These factors could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms

properties

IUPAC Name |

1-cyclohexylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-5,8-10H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWPPIRAMRAEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552057 | |

| Record name | 1-Cyclohexyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclohexyl-1H-pyrrole | |

CAS RN |

31708-14-2 | |

| Record name | 1-Cyclohexyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

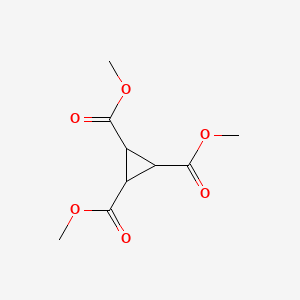

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Nitrobenzo[d]isoxazol-3-ol](/img/structure/B1601002.png)